N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methanesulfonamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]methanesulfonamide
- N-[2-[(4-chlorophenyl)thio]ethyl]methanesulfonamide
- N-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]methanesulfonamide
Uniqueness
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide stands out due to its unique combination of a thiazole ring, chlorophenyl group, and methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S2/c1-9-12(7-8-15-20(2,17)18)19-13(16-9)10-3-5-11(14)6-4-10/h3-6,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIOSSNWGHMJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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